
(E)-N-(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)-N''-(4-NITROBENZENESULFONYL)GUANIDINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)-N’'-(4-NITROBENZENESULFONYL)GUANIDINE is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxy and methyl groups, and a guanidine moiety linked to a nitrobenzenesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)-N’'-(4-NITROBENZENESULFONYL)GUANIDINE typically involves multi-step organic reactions. The initial step often includes the formation of the quinazoline core, followed by the introduction of methoxy and methyl substituents. The guanidine moiety is then introduced through a nucleophilic substitution reaction, and the final step involves the attachment of the nitrobenzenesulfonyl group under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)-N’'-(4-NITROBENZENESULFONYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents on the quinazoline core or the guanidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-N-(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)-N’'-(4-NITROBENZENESULFONYL)GUANIDINE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (E)-N-(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)-N’'-(4-NITROBENZENESULFONYL)GUANIDINE may be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties. Its structural features could contribute to the design of advanced materials for applications in electronics, coatings, and other fields.
Mécanisme D'action
The mechanism of action of (E)-N-(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)-N’'-(4-NITROBENZENESULFONYL)GUANIDINE involves its interaction with specific molecular targets. The quinazoline core and the guanidine moiety are likely to play key roles in binding to these targets, while the nitrobenzenesulfonyl group may contribute to the compound’s overall activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (E)-N-(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)-N’'-(4-NITROBENZENESULFONYL)GUANIDINE include other quinazoline derivatives and guanidine-containing molecules. Examples include:
- Quinazoline-based kinase inhibitors
- Guanidine derivatives with bioactive properties
Uniqueness
What sets (E)-N-(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)-N’'-(4-NITROBENZENESULFONYL)GUANIDINE apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
1-(6-methoxy-4-methylquinazolin-2-yl)-2-(4-nitrophenyl)sulfonylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O5S/c1-10-14-9-12(28-2)5-8-15(14)20-17(19-10)21-16(18)22-29(26,27)13-6-3-11(4-7-13)23(24)25/h3-9H,1-2H3,(H3,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHJFSSWUFTYMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC(=NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NC(=N1)N/C(=N/S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])/N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[alpha-(Piperonylideneamino)benzylidene]benzhydrazide](/img/structure/B5842379.png)
![ethyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5842380.png)
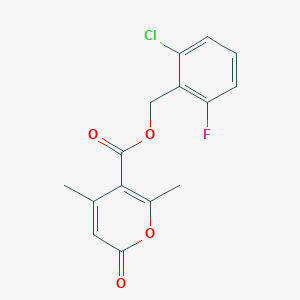
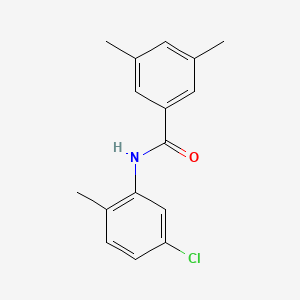
![1-(Pyridin-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5842407.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B5842411.png)
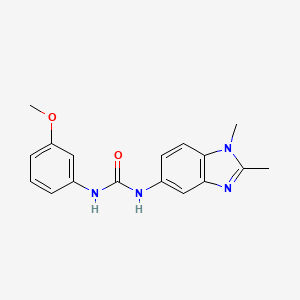
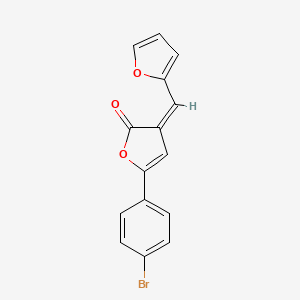

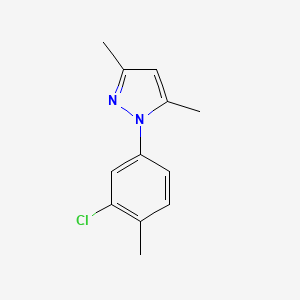
![2-cyano-N-(4-methoxyphenyl)-2-[4-(2-methylbutan-2-yl)cyclohexylidene]acetamide](/img/structure/B5842461.png)
![4-{1-cyano-2-[4-(diethylamino)phenyl]vinyl}benzonitrile](/img/structure/B5842465.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5842471.png)
![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5842475.png)
